![molecular formula C8H5N5O B587270 Pyrimido[1,2-a]purin-10(1H)-one-13C3 CAS No. 1246815-92-8](/img/no-structure.png)
Pyrimido[1,2-a]purin-10(1H)-one-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a secondary DNA damage product that arises from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose . It has a molecular formula of C8H5N5O and a molecular weight of 187.16 .
Molecular Structure Analysis
The molecular structure of Pyrimido[1,2-a]purin-10(1H)-one-13C3 consists of a pyrimidine ring fused with a purine ring . The exact structure would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
Pyrimido[1,2-a]purin-10(1H)-one-13C3 has a molecular formula of C8H5N5O and a molecular weight of 187.16 . More specific physical and chemical properties would require experimental determination or computational prediction.Wissenschaftliche Forschungsanwendungen
Oxidative DNA Damage Assessment
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a product of oxidative DNA damage. It arises from reactive oxygen species (ROS) affecting membrane lipids or deoxyribose. Studies have shown that M1G is less prone to artifact formation during DNA isolation, making it a reliable biomarker for assessing oxidative DNA damage. This is crucial for understanding the role of ROS in disease pathogenesis .
Artifact Formation in DNA Isolation
Research has indicated that the measurement of M1G can be significantly affected by the amount of ROS production but not by DNA isolation procedures. This finding is essential for ensuring the accuracy of oxidative DNA damage measurements, as it confirms that M1G adducts remain stable under various isolation conditions .
Fluorescent Nucleoside Formation
The compound reacts with nucleic acids under acidic conditions to form fluorescent pyrimidopurine nucleosides. These nucleosides emit strong yellow fluorescence and can be hydrolyzed into malonaldehyde and guanosine, providing a method for detecting and studying nucleic acid modifications .
Secondary DNA Damage Product Analysis
As a secondary DNA damage product, M1G serves as an indicator of primary damage caused by ROS. This application is particularly relevant in toxicology and pharmacology, where understanding the extent of DNA damage is critical for evaluating the safety and efficacy of drugs and chemicals .
Mitochondrial DNA Damage Quantification
In a study involving rat liver tissue, mitochondrial DNA was found to contain a 2-fold greater number of M1G adducts compared to nuclear DNA. This highlights the potential of M1G as a marker for mitochondrial DNA damage, which is a key factor in aging and various diseases .
Role in Medicinal Chemistry
Pyrimido[1,2-a]purin-10(1H)-one derivatives, such as pyrimidobenzimidazoles, have been synthesized and hold relevance in medicinal chemistry. They are used in the creation of drugs like hydralazine and dihydralazine, showcasing the compound’s potential as a building block in pharmaceutical development .
Antioxidant Effects on DNA Adduct Formation
The effect of antioxidants on the formation of M1G during DNA isolation has been studied to determine their potential protective role. Understanding these effects can aid in developing strategies to minimize oxidative DNA damage during sample preparation .
Biochemical Pathway Elucidation
The biochemical pathways leading to the formation of M1G adducts are of interest in molecular biology. By studying these pathways, researchers can gain insights into the mechanisms of oxidative stress and its implications for cellular health and disease progression .
Wirkmechanismus
Target of Action
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a secondary DNA damage product . It primarily targets DNA, specifically interacting with membrane lipids or deoxyribose .
Mode of Action
M1G arises from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose . The compound interacts with these targets, leading to changes in their structure and function.
Biochemical Pathways
The primary biochemical pathway affected by M1G is the oxidative stress pathway. ROS, primarily superoxide anion radical (O2−), are produced naturally from cellular sources such as mitochondria . Humans, wildlife, and laboratory animals are exposed daily to a complex mixture of chemicals that can contribute to increased cellular ROS through a variety of mechanisms .
Result of Action
The action of M1G results in DNA damage, specifically the formation of adducts in the DNA . The number of M1G adducts in nuclear DNA isolated from various tissues of control male rats were measured, with the highest number found in the heart . In rat liver tissue, the mitochondrial DNA contained a 2-fold greater number of M1G adducts compared with nuclear DNA .
Action Environment
The action, efficacy, and stability of M1G are influenced by various environmental factors. For instance, the amount of ROS production significantly affects the number of M1G adducts .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrimido[1,2-a]purin-10(1H)-one-13C3 involves the condensation of 2-amino-4,6-dichloropyrimidine with 2,6-dioxopurine-13C3 in the presence of a suitable catalyst to form the desired compound.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "2,6-dioxopurine-13C3" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 g, 6.0 mmol) in a suitable solvent such as DMF or DMSO.", "Step 2: Add 2,6-dioxopurine-13C3 (1.5 g, 6.0 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture and stir for an additional 24 hours.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain Pyrimido[1,2-a]purin-10(1H)-one-13C3 as a white solid (yield: 60-70%)." ] } | |
CAS-Nummer |
1246815-92-8 |
Produktname |
Pyrimido[1,2-a]purin-10(1H)-one-13C3 |
Molekularformel |
C8H5N5O |
Molekulargewicht |
190.139 |
IUPAC-Name |
1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1 |
InChI-Schlüssel |
ZREGNVKUSNORFO-VMIGTVKRSA-N |
SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Synonyme |
Pyrimido[1,2-a]purin-10(3H)-one-13C3; M1G-13C3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
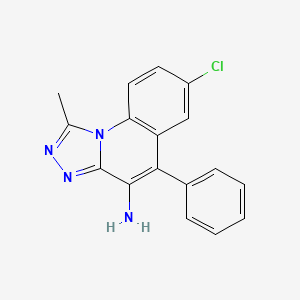
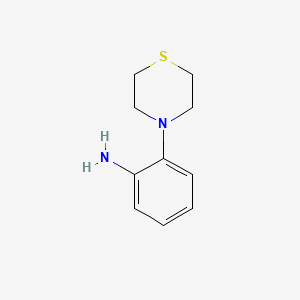
![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)
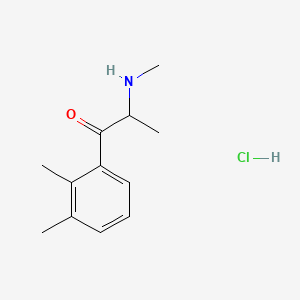
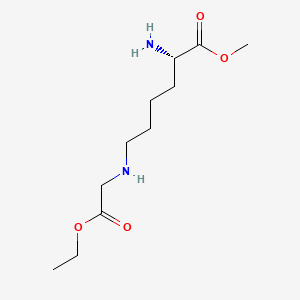
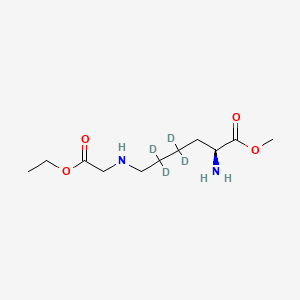
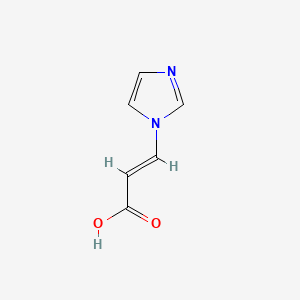
![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)